12-oxo-9Z-dodecenoic acid
Overview
Description
12-oxo-9Z-dodecenoic acid, also known as 9-Dodecenoic acid, 12-oxo-, (Z)-, (9Z)-12-Oxo-9-dodecenoic acid, 12-Oxo-dodec-cis-9-enoic acid, 12-Oxo-cis-9-dodecenoic acid . It is an ω-oxoacid and a metabolite of the ω-6 PUFA linoleic acid and the ω-3 PUFA α-linolenic acid .
Synthesis Analysis
12-oxo-9Z-dodecenoic acid is formed from these PUFAs via lipoxygenase-produced 13-hydroperoxy intermediates by hydroperoxide lyase in plants .Molecular Structure Analysis
The molecular formula of 12-oxo-9Z-dodecenoic acid is C12H20O3 . The molecule contains a total of 34 bonds. There are 14 non-H bonds, 3 multiple bonds, 10 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 aldehyde (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 12-oxo-9Z-dodecenoic acid include a molecular weight of 212.2854 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 322.9±17.0 °C at 760 mmHg, and a flash point of 163.3±17.4 °C . It has 3 H bond acceptors, 1 H bond donor, and 10 freely rotating bonds .Scientific Research Applications
1. Plant Extracts and Autoxidation
In plant extracts, 12-oxo-9Z-dodecenoic acid (traumatin) is involved in the formation of 4-hydroxy-(2E)-alkenals, which occur through a nonenzymatic process. This suggests that the alkenals observed in plant extracts are primarily due to the autoxidation of traumatin and other similar compounds. This finding has implications for the in vivo existence and physiological significance of these products in plants (Noordermeer et al., 2000).
2. Antitumor and Antifungal Activities
Synthesized derivatives of 12-oxo-9Z-dodecenoic acid, such as 10-oxo-11-dodecenoic acid, have been found to possess antitumor and antifungal activities, highlighting the potential pharmaceutical applications of these compounds (Kinoshita & Umezawa, 1961).
3. Lipoxygenase Pathway Metabolites
12-Oxo-9Z-dodecenoic acid is a metabolite of the lipoxygenase pathway in plants. Its conversion into 9-hydroxy-traumatin is similar to enzymic conversions of other alkenals in plants, suggesting a broader role in plant metabolism and response to environmental stressors (Gardner, 1998).
4. Hydroperoxide Lyase Pathway in Plants
In Nicotiana attenuata leaves, 12-oxo-9Z-dodecenoic acid is produced by the hydroperoxide lyase pathway. The metabolites from this pathway, including 12-oxo-9Z-dodecenoic acid, play a significant role in plant stress responses, indicating its importance in the regulation of plant metabolism (Kallenbach et al., 2011).
5. Wound Hormone in Plants
12-Oxo-trans-10-dodecenoic acid, structurally similar to traumatic acid (a wound hormone), is involved in plant development and response to wounding. It suggests the compound's potential role in natural growth-regulating processes in plants (Zimmerman & Coudron, 1979).
Mechanism of Action
properties
IUPAC Name |
(Z)-12-oxododec-9-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h5,7,11H,1-4,6,8-10H2,(H,14,15)/b7-5- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHXTOVLSZRTHJ-ALCCZGGFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=CCC=O)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC/C=C\CC=O)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001344243 | |
Record name | 12-Oxo-9Z-dodecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001344243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
12-oxo-9Z-dodecenoic acid | |
CAS RN |
60485-39-4 | |
Record name | 12-Oxo-9Z-dodecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001344243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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